3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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Overview
Description
3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a complex organic compound characterized by its bromo and chloro substituents on a pyrazolo[1,5-A]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize the reaction parameters and scale up the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its unique structure may contribute to the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in material science and pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired therapeutic outcomes.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Bromo-4-chlorophenol
3-Chloro-2-(4-bromophenyl)pyrazolo[1,5-A]pyrazin-4(5H)-one
4-Bromo-2-(3-chlorophenyl)pyrazolo[1,5-A]pyrazin-4(5H)-one
Uniqueness: 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one stands out due to its specific substitution pattern and the presence of the dihydropyrazolo[1,5-A]pyrazine core
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-bromo-2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-9-10(7-1-3-8(14)4-2-7)16-17-6-5-15-12(18)11(9)17/h1-4H,5-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSDONSDVUVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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